molecular formula C13H17N3O5 B8625082 2-Methoxy-4-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

2-Methoxy-4-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

Cat. No.: B8625082
M. Wt: 295.29 g/mol
InChI Key: VAXZGQMTQBCMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H17N3O5 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid

InChI

InChI=1S/C13H17N3O5/c1-14-3-5-15(6-4-14)10-8-12(21-2)9(13(17)18)7-11(10)16(19)20/h7-8H,3-6H2,1-2H3,(H,17,18)

InChI Key

VAXZGQMTQBCMBZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)OC)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methylpiperazine (0.962 mL, 8.67 mmol) was added to a suspension of 2-methoxy-4,5-dinitrobenzoic acid (2.0 g, 8.26 mmol) in water (5 mL). The mixture was heated at 50° C. for 1.5 h then 75° C. for 3 h. A further 0.5 equivalents of 1-methylpiperazine was added and the mixture was heated overnight. The mixture was then allowed to cool and stand. A crystalline solid formed which was collected by filtration, washed with water and then dried on the filter to give the title compound (1.87 g, 77%) as a yellow crystalline solid; 1H NMR: 2.25 (3H, s), 2.45-2.49 (4H, m), 3.13-3.21 (4H, m), 3.93 (3H, s), 6.63 (1H, s), 8.32 (1H, s); m/z: ES+ MH+ 296.5.
Quantity
0.962 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

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